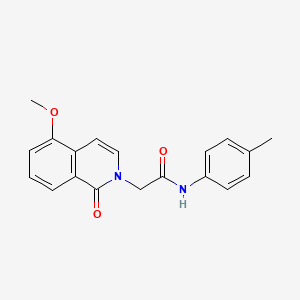

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide

Description

Historical Context of Isoquinoline-Based Molecules in Medicinal Chemistry

Isoquinoline alkaloids have shaped medicinal practices for millennia. The opium poppy (Papaver somniferum), a rich source of isoquinoline derivatives like morphine and codeine, was used in ancient Sumerian and Egyptian civilizations for analgesia. By the 19th century, advances in alkaloid isolation techniques enabled the characterization of isoquinoline’s heterocyclic structure, with Hoogewerf and van Dorp first isolating isoquinoline from coal tar in 1885. The 20th century saw synthetic derivatives like papaverine—a benzylisoquinoline vasodilator—enter clinical use, demonstrating the therapeutic potential of modifying natural scaffolds.

Table 1: Milestones in Isoquinoline-Based Drug Development

The evolutionary conservation of isoquinoline biosynthesis in plants like Berberis vulgaris (source of berberine) underscores their biological significance, driving early drug discovery efforts.

Properties

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-6-8-14(9-7-13)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)24-2/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKCDDQLOSAFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide typically involves the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Acetamide Formation: The acetamide group can be introduced by reacting the isoquinolinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction of the isoquinolinone ring can yield dihydroisoquinolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

Reduction Products: Dihydroisoquinolinone derivatives.

Substitution Products: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoquinoline/Acetamide Motifs

N-Cyclohexyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-(p-tolyl)acetamide (7d)

- Structure : Differs by a cyclohexyl group and additional p-tolyl substituent on the acetamide.

- Properties : Reported as a white solid with detailed NMR data confirming structure .

- Implications : The cyclohexyl group may enhance lipophilicity compared to the simpler p-tolyl group in the target compound.

2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

- Structure: Chlorine substituents at positions 6 (isoquinoline) and 5 (phenyl ring).

Benzothiazole-Isoquinoline Hybrids

Compounds such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) exhibit:

- Structural Differences: Replacement of the methoxyisoquinoline with a benzothiazole ring.

- Physical Properties :

| Compound | Purity (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4b (Cl) | 100 | 81.48 | 248.1–250.9 |

| 4d (Br) | 100 | 82.66 | 254.3–255.9 |

| Target Compound | N/A | N/A | Likely lower* |

*Predicted based on halogen-free structure .

Acetamide Derivatives with Alternative Heterocycles

N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide

- Structure: Pyrazoloquinoxaline core with a 4-chlorophenyl group.

- Bioactivity : Potent MAO-A inhibitor (IC50 = 0.028 µM, 50-fold selectivity over MAO-B) .

2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide (2)

Triazole and Coumarin-Linked Acetamides

- Example : N-[4,7-Dioxo-2-(o-tolyl)-1,3-oxazepin-3(2H)-yl]-2-(coumarin-4-yloxy)acetamide (9)

Key Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Enzyme Inhibition Potential: MAO-B inhibitors like safinamide () share acetamide linkers, underscoring their role in target engagement . The absence of electron-withdrawing groups (e.g., Cl, Br) in the target compound might reduce MAO-B affinity but improve metabolic stability.

Biological Activity

The compound 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(p-tolyl)acetamide is a synthetic derivative belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C18H18N2O2

- Molecular Weight: 290.35 g/mol

- IUPAC Name: this compound

Anticancer Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study on related compounds showed cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase inhibition .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HCT-116 | X |

| This compound | HeLa | Y |

Note: Specific IC50 values for the compound are not available in the current literature but can be extrapolated from similar isoquinoline derivatives.

The proposed mechanism of action for this compound includes:

- Topoisomerase Inhibition: Similar isoquinoline derivatives have been shown to inhibit topoisomerase I, leading to disruption in DNA replication and transcription, thereby inducing apoptosis in cancer cells .

- Modulation of Enzyme Activity: The compound may also interact with various enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Interaction: As a heterocyclic compound, it may bind to specific receptors, modulating their activity and influencing downstream signaling pathways related to cell growth and survival.

Study on Isoquinoline Derivatives

A comprehensive study investigated a library of isoquinoline derivatives, including compounds structurally similar to this compound. The results demonstrated that several derivatives exhibited significant antiproliferative activity against various cancer cell lines. The study employed MTT assays to evaluate cell viability post-treatment with these compounds .

Clinical Relevance

The biological activity of isoquinoline derivatives has implications for the development of new anticancer therapies. The modulation of topoisomerase activity is particularly relevant in the context of existing chemotherapeutic agents, which often target this enzyme class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.